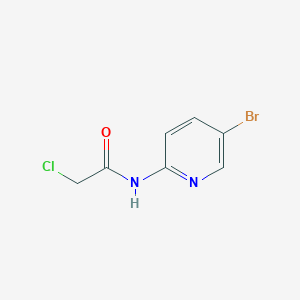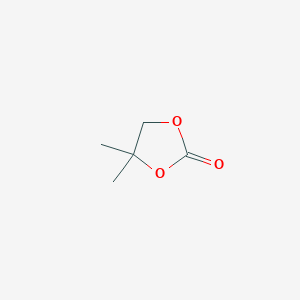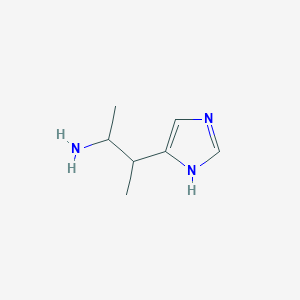
4-cyanobenzoate de méthyle
Vue d'ensemble
Description
Methyl 4-cyanobenzoate is a chemical compound that is part of the benzoate family, characterized by the presence of a cyano group attached to the fourth position of the benzene ring. While the provided papers do not directly discuss methyl 4-cyanobenzoate, they do provide insights into related compounds and their properties, which can be extrapolated to understand the behavior and characteristics of methyl 4-cyanobenzoate.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions or reactions with isocyanates. For example, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate is synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl 4-isonicotinamidobenzoate is synthesized by reacting methyl 4-aminobenzoate with isonicotinoyl chloride hydrochloride . These methods suggest that methyl 4-cyanobenzoate could potentially be synthesized through similar condensation reactions involving cyano and methyl benzoate precursors.
Molecular Structure Analysis
The molecular structure of compounds in the benzoate family is often planar or nearly planar, as seen in the case of methyl 4-isonicotinamidobenzoate . The presence of substituents like the cyano group can influence the electronic structure and intermolecular interactions, which are crucial for the compound's properties and reactivity.
Chemical Reactions Analysis
Compounds similar to methyl 4-cyanobenzoate participate in various chemical reactions. For instance, 4-cyano- and 4-methylimidazoles react with isocyanates to yield substituted carbamoyl derivatives . The reactivity of the cyano group in such compounds suggests that methyl 4-cyanobenzoate could also undergo reactions with nucleophiles or be used in the synthesis of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives are influenced by their molecular structure and intermolecular interactions. For example, the crystal structure of methyl 4-hydroxybenzoate shows extensive intermolecular hydrogen bonding, which contributes to its solid-state properties . The presence of a cyano group in methyl 4-cyanobenzoate would likely affect its hydrogen bonding capabilities and, consequently, its physical properties such as melting point and solubility.
Applications De Recherche Scientifique
Biotransformation chimiosélective
4-cyanobenzoate de méthyle: est utilisé dans la biotransformation chimiosélective des nitriles, un processus où des composés nitriles spécifiques sont transformés de manière sélective en produits chimiques précieux. Cette transformation est facilitée par la bactérie Rhodococcus equi A4, qui peut convertir les nitriles en leurs amides ou acides carboxyliques correspondants .
Électrophorèse capillaire
En chimie analytique, This compound est utilisé dans la conception de 3-(4-carboxybenzoyl)-2-quinoléinecarboxaldéhyde, un réactif pour la détermination ultrasensible des amines primaires. Cette application est particulièrement importante en électrophorèse capillaire avec détection par fluorescence induite par laser, offrant une sensibilité et une spécificité élevées dans l'analyse des amines .
Études environnementales
En études environnementales, le this compound peut être utilisé comme composé standard ou de référence dans l'analyse d'échantillons environnementaux. Sa présence et sa concentration dans différents écosystèmes peuvent aider à comprendre la distribution et l'impact des composés organiques synthétiques dans l'environnement.
Chacune de ces applications démontre la polyvalence et l'importance du This compound dans la recherche scientifique et les applications industrielles. Les groupes fonctionnels et la stabilité chimique du composé en font un atout précieux dans divers domaines de la chimie et de la technologie .
Safety and Hazards
Methyl 4-cyanobenzoate may cause respiratory irritation and is harmful if inhaled . It causes serious eye irritation and skin irritation, and is toxic in contact with skin and if swallowed . Safety measures include wearing protective equipment, using only outdoors or in a well-ventilated area, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Mécanisme D'action
Methyl 4-cyanobenzoate is a chemical compound with the molecular formula C9H7NO2 . It is also known as 4-Cyanobenzoic acid methyl ester . This article will cover the mechanism of action of Methyl 4-cyanobenzoate, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Propriétés
IUPAC Name |
methyl 4-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZMIDYKRKGJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022150 | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1129-35-7 | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.131 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 4-CYANOBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8FMS7O8XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Methyl 4-cyanobenzoate act as an electron acceptor in photochemical reactions?
A2: Yes, Methyl 4-cyanobenzoate functions as an effective electron acceptor in certain photosensitized electron transfer reactions. For instance, it facilitates the ring opening of aryloxiranes like cis- and trans-2,3-diphenyloxirane under irradiation []. This process leads to the formation of a carbonyl ylide, which can be subsequently trapped by dipolarophiles like acrylonitrile, maleonitrile, and fumaronitrile []. This electron acceptor capability makes Methyl 4-cyanobenzoate a valuable tool in organic synthesis.
Q2: What is the role of Methyl 4-cyanobenzoate in single electron transfer (SET) photochemical decarboxylation reactions?
A3: Methyl 4-cyanobenzoate serves as a suitable electron acceptor in SET-photochemical decarboxylation of free carboxylic acids. [] The efficiency of this reaction is influenced by various factors including the solvent, the specific arene employed (like phenanthrene, naphthalene, or biphenyl), and the choice of electron acceptor []. Notably, using biphenyl and 1,4-dicyanonaphthalene in aqueous acetonitrile with Methyl 4-cyanobenzoate as an electron acceptor leads to favorable decarboxylation outcomes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B141386.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B141387.png)





![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)

